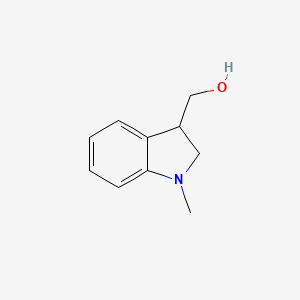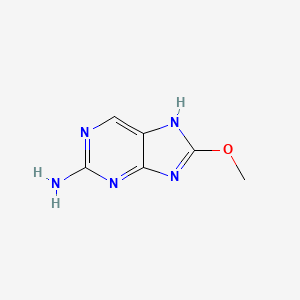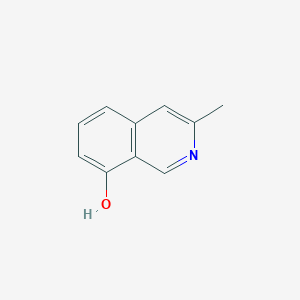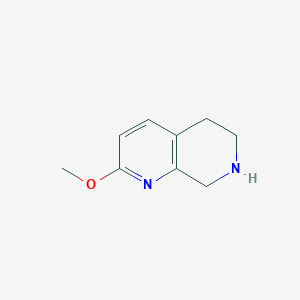![molecular formula C10H12N2 B11919594 3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
3-Isopropylpyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is known for its structural complexity and potential therapeutic benefits, particularly in the treatment of inflammatory and neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrazolo[1,5-a]pyridine typically involves the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines. This reaction is catalyzed by iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) and proceeds under moderate to high yields .
Industrial Production Methods: Industrial production of this compound is often achieved through large-scale cycloaddition reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of these methods makes them suitable for commercial production .
化学反応の分析
Types of Reactions: 3-Isopropylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) is commonly used as a catalyst.
Reduction: Various reducing agents, such as sodium borohydride (NaBH4), are employed.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, carboxylated, and halogenated derivatives of this compound .
科学的研究の応用
3-Isopropylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyridine involves the inhibition of phosphodiesterases (PDEs), leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in the inhibition of tracheal smooth muscle contractility and anti-inflammatory effects . Additionally, the compound acts on glial cells in the central nervous system, reducing inflammation and providing neuroprotection .
類似化合物との比較
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (Ibudilast): Known for its anti-inflammatory and neuroprotective properties.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activity.
Uniqueness: 3-Isopropylpyrazolo[1,5-a]pyridine stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in both inflammatory and neurological disorders. Its unique structural features and reactivity make it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
3-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-11-12-6-4-3-5-10(9)12/h3-8H,1-2H3 |
InChIキー |
JVRMJJIGKBPHEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=CC=CN2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)
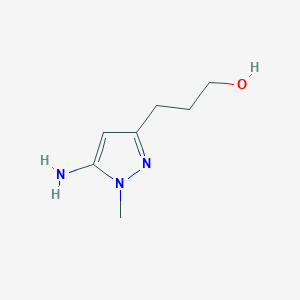


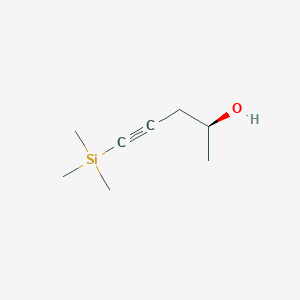

![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)
